molecular formula C15H20N2O2S2 B12220746 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12220746
M. Wt: 324.5 g/mol
InChI Key: VVJIELRLSVZEOB-UHFFFAOYSA-N
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Description

3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex heterocyclic compound that features a thiazole ring fused with a thieno ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diethylphenylamine with a thieno[3,4-d][1,3]thiazole precursor in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further improve efficiency and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dichloromethane, toluene, ethanol

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives.

Scientific Research Applications

3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities with 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide.

    Thieno Derivatives: Compounds like thieno[2,3-d]pyrimidine and thieno[3,2-b]thiophene also exhibit similar structural features.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring fused with a thieno ring, along with the presence of a diethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O2S2

Molecular Weight

324.5 g/mol

IUPAC Name

3-(2,6-diethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C15H20N2O2S2/c1-3-10-6-5-7-11(4-2)14(10)17-12-8-21(18,19)9-13(12)20-15(17)16/h5-7,12-13,16H,3-4,8-9H2,1-2H3

InChI Key

VVJIELRLSVZEOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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